Hydrogen Bond Donor Count and Lipophilicity: A Measurable Advantage Over Unsubstituted Core
3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one exhibits a hydrogen bond donor (HBD) count of 1, which is identical to the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one (HBD = 1) [1]. However, the presence of three methyl groups (C3 gem-dimethyl and N4-methyl) increases the calculated logP (clogP) by approximately 0.8–1.2 log units compared to the unsubstituted core (clogP ≈ 0.8 for unsubstituted vs. ~1.8 for trimethyl derivative, based on fragment-based calculations) [2]. This increase in lipophilicity enhances passive membrane permeability, a critical parameter for intracellular target engagement. In cellular assays of structurally related 3,3,4-trisubstituted dihydroquinoxalinones, compounds with N-methylation demonstrate 2- to 3-fold higher cellular activity compared to N-H analogs, attributed to improved permeability [3].
| Evidence Dimension | Lipophilicity (calculated logP) and hydrogen bond donor count |
|---|---|
| Target Compound Data | HBD = 1; clogP ≈ 1.8 (estimated from fragment contributions) |
| Comparator Or Baseline | 3,4-Dihydroquinoxalin-2(1H)-one (CAS 59564-59-9): HBD = 2; clogP ≈ 0.8 |
| Quantified Difference | ΔHBD = -1; ΔclogP ≈ +1.0 log units |
| Conditions | Calculated physicochemical properties; cellular permeability inferred from SAR studies on analogous N-methylated derivatives [3] |
Why This Matters
Reduced hydrogen bond donor count and increased lipophilicity predict improved cellular permeability, a key factor for selecting building blocks intended for intracellular target modulation.
- [1] PubChem. 3,4-Dihydroquinoxalin-2(1H)-one. Compound Summary. CID 53424920. View Source
- [2] ChemAxon / Chemicalize. Instant Cheminformatics Solution. Calculated properties for 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one. View Source
- [3] Dou X, Huang H, Li Y, et al. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Eur J Med Chem. 2020;201:112445. View Source
